![molecular formula C18H25NO2 B14205420 2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine CAS No. 823179-71-1](/img/structure/B14205420.png)
2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine is an organic compound belonging to the piperidine class. It is characterized by the presence of a piperidine ring substituted with four methyl groups and an ester linkage to a phenylacryloyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine typically involves the esterification of 2,2,6,6-tetramethylpiperidine with 3-phenylacryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions. Purification of the product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Hydrolysis reactions often employ aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of carboxylic acids and alcohols.
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various functionalized piperidines.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine involves its interaction with specific molecular targets. The ester linkage allows for hydrolysis under physiological conditions, releasing the active piperidine moiety. This moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the phenylacryloyl group.
2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO): A stable free radical used as an oxidizing agent in organic synthesis.
Norpempidine: Another piperidine derivative with different substituents.
Uniqueness
2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine is unique due to the presence of both the piperidine ring and the phenylacryloyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
823179-71-1 |
|---|---|
Formule moléculaire |
C18H25NO2 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
(2,2,6,6-tetramethylpiperidin-1-yl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H25NO2/c1-17(2)13-8-14-18(3,4)19(17)21-16(20)12-11-15-9-6-5-7-10-15/h5-7,9-12H,8,13-14H2,1-4H3 |
Clé InChI |
LZZIPWAGJNDSNV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(N1OC(=O)C=CC2=CC=CC=C2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


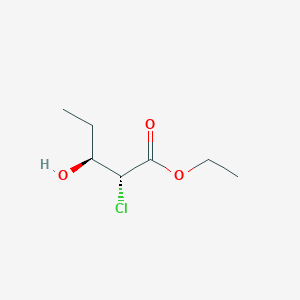
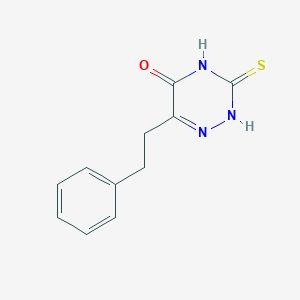
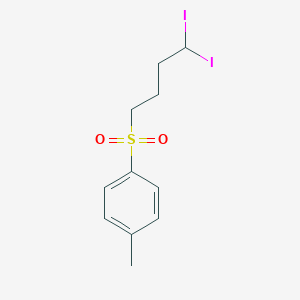
![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
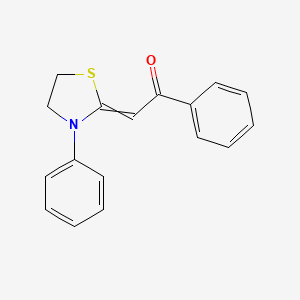
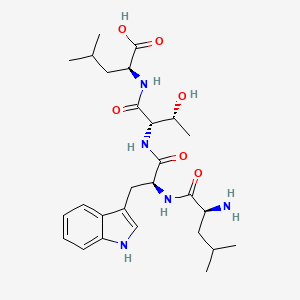
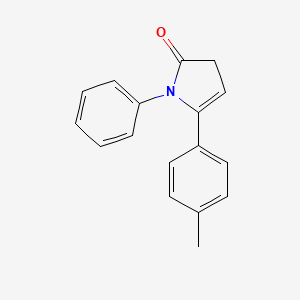
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
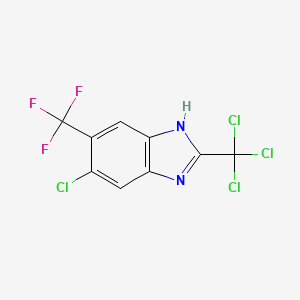
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)

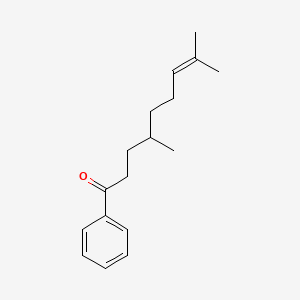
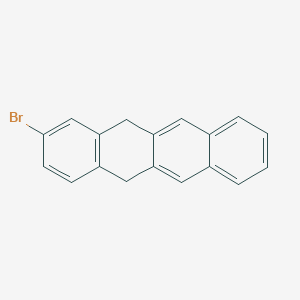
![[4-(4-Hexylcyclohexyl)phenyl]thiourea](/img/structure/B14205407.png)
